Eflornithine hydrochloride
CAS No.: 81645-68-3
Cat. No.: VC13343378
Molecular Formula: C6H13ClF2N2O2
Molecular Weight: 218.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81645-68-3 |
|---|---|
| Molecular Formula | C6H13ClF2N2O2 |
| Molecular Weight | 218.63 g/mol |
| IUPAC Name | 2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H |
| Standard InChI Key | VKDGNNYJFSHYKD-UHFFFAOYSA-N |
| SMILES | C(CC(C(F)F)(C(=O)O)N)CN.Cl |
| Canonical SMILES | C(CC(C(F)F)(C(=O)O)N)CN.Cl |
Introduction
Chemical Profile and Physicochemical Properties
Eflornithine hydrochloride (CAS 68278-23-9) is a white crystalline solid with a molecular weight of 218.63 g/mol. Its solubility profile demonstrates high water solubility (>75 mM) and stability at -20°C storage conditions . The compound melts at 181-184°C, forming a zwitterionic structure that facilitates membrane permeability. Key physicochemical characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃ClF₂N₂O₂ |
| pKa | 2.1 (carboxyl), 9.8 (amine) |
| LogP | -1.3 |
| Aqueous Solubility | 192 mg/mL (25°C) |
Commercial availability varies by manufacturer, with pricing tiers reflecting pharmaceutical-grade purity requirements. For instance, TRC offers 10 mg quantities at $70, while 5g API-grade material exceeds $1,784 . These cost differentials underscore the compound's dual role as both a bulk active ingredient and research chemical.
Mechanism of Action: Polyamine Synthesis Inhibition
Eflornithine exerts therapeutic effects through irreversible ODC inhibition, blocking the conversion of ornithine to putrescine – the rate-limiting step in polyamine biosynthesis . This enzymatic inhibition occurs via covalent modification of the pyridoxal 5'-phosphate cofactor binding site, with a Ki of 39 μM. The resultant polyamine depletion impacts cellular processes through multiple pathways:
-
Oncogene Modulation: Reduces MYCN and LIN28B expression in neuroblastoma cells, restoring the LIN28/Let-7 metabolic axis
-
Cell Cycle Arrest: Induces G1 phase arrest through downregulation of cyclin D1 and CDK4/6 complexes
-
Senescence Induction: Activates p53/p21 pathways in MYCN-amplified tumor cells
-
Hair Follicle Regulation: Decreases spermidine levels in dermal papillae, prolonging telogen phase duration
Pharmacodynamic studies demonstrate dose-dependent ODC inhibition, with 70% enzyme activity reduction achieved at plasma concentrations ≥15 μM . The irreversible binding mechanism enables sustained effects despite rapid plasma clearance (t₁/₂ = 3.5 hours) .
Therapeutic Applications in Oncology
High-Risk Neuroblastoma Management
The FDA-approved oral formulation (dosed at 250-750 mg/m² BSA twice daily) has transformed survival outcomes in high-risk neuroblastoma. Pivotal data from Study 3b (N=105) showed:
Notably, 87% of responders maintained complete response status at 48-month follow-up . The therapeutic window appears particularly favorable in MYCN-amplified tumors, where polyamine dependency is heightened.
Emerging Antineoplastic Applications
Preclinical data support expanded oncology applications:
-
Glioblastoma: Synergizes with temozolomide by overcoming ODC overexpression-mediated resistance
-
Colorectal Cancer: Potentiates 5-FU cytotoxicity through SAMDC inhibition
-
Triple-Negative Breast Cancer: Reduces cancer stem cell viability via ALDH1A1 suppression
Ongoing Phase II trials are evaluating combination regimens with immune checkpoint inhibitors, leveraging eflornithine's ability to decrease immunosuppressive polyamine levels in the tumor microenvironment .
Dermatological Applications: Hirsutism Management
Pharmacokinetics of Topical Formulation
The 13.9% cream formulation (Vaniqa®) achieves follicular drug concentrations of 1.2-4.8 μM with <1% systemic absorption . Microneedle pretreatment enhances transdermal delivery 3.7-fold, enabling deeper follicular penetration . Clinical response correlates with intrafollicular putrescine reduction (r=0.68, p<0.01) .
Clinical Efficacy Metrics
Pooled analysis of two Phase III trials (N=596) revealed:
| Parameter | Eflornithine | Placebo | p-value |
|---|---|---|---|
| Physician-Assessed Success | 32% | 8% | <0.001 |
| Patient-Reported Satisfaction | 58% | 34% | 0.003 |
| Time to Regrowth | 8.2 weeks | 2.1 weeks | <0.001 |
Notably, 72% of responders achieved maximal effect by Week 16, supporting prolonged treatment courses . Combination with laser epilation extends remission duration by 41% compared to monotherapy .
| Adverse Event | Incidence (Grade ≥3) | Management Strategy |
|---|---|---|
| Hearing Loss | 12% | Audiometric monitoring Q3 months |
| Neutropenia | 8% | G-CSF prophylaxis if ANC <500/mm³ |
| Seizures | 2% | Levetiracetam prophylaxis in high-risk patients |
No drug-drug interactions with CYP450 substrates have been identified, enabling safe combination with most antineoplastic regimens .
Topical Formulation
Dermal safety studies (N=285) demonstrate:
-
Irritation Potential: Mean cumulative irritation score 1.33 vs 0.76 (vehicle)
-
Phototoxicity: No clinically significant reactions at MED ≤50 mJ/cm²
Patient-reported tolerability metrics show 83% adherence rates at 24 weeks, with transient erythema (22%) and folliculitis (9%) as most frequent complaints .
Recent Advances and Future Directions
Enhanced Delivery Systems
Microneedle-assisted transdermal delivery increases follicular drug concentration 4.2-fold while reducing application frequency to once weekly . Phase I trials of a hydrogel-microarray patch show comparable efficacy to twice-daily cream with 72% lower systemic exposure.
Biomarker-Driven Therapy
Emerging biomarkers for patient stratification include:
-
ODC1 rs2302616 Polymorphism: Predicts 34% variance in therapeutic response
-
Follicular Putrescine Levels: ≥65% reduction correlates with clinical improvement (AUC=0.81)
-
MYCN Copy Number: Amplified tumors show 2.9-fold higher response rates
Neuroprotection Applications
Preclinical Alzheimer's models demonstrate reduced tau phosphorylation (p<0.01) via ODC/SSAT pathway modulation, prompting Phase I/II trial initiation (NCT04831281).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume